- Preparation of piperidine derivatives for use as orexin receptor antagonists, World Intellectual Property Organization, , ,
Cas no 937648-82-3 (3-METHYLPICOLINAMIDE)

3-METHYLPICOLINAMIDE structure
Nome del prodotto:3-METHYLPICOLINAMIDE
3-METHYLPICOLINAMIDE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-METHYLPICOLINAMIDE
- 3-Methyl-2-pyridinecarboxamide
- 2-Pyridinecarboxamide,3-methyl-
- 3-Methylpyridine-2-carboxamide
- PYR054
- 3-Methyl-2-pyridinecarboxamide (ACI)
- 3-Methyl-pyridine-2-carboxylic acid amide
- AIOUQYUFHADEHR-UHFFFAOYSA-N
- DB-079681
- J-512920
- SCHEMBL162188
- 3-methyl-2-pyridine carboxamide
- DTXSID10586360
- TS-01750
- MFCD04108101
- CS-0172071
- methylpyridine carboxamide
- 937648-82-3
- AN-584/40470516
- AKOS005067601
-
- MDL: MFCD04108101
- Inchi: 1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
- Chiave InChI: AIOUQYUFHADEHR-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C)=CC=CN=1)N
Proprietà calcolate
- Massa esatta: 136.06400
- Massa monoisotopica: 136.063662883g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Conta Tautomer: 2
- Superficie polare topologica: 56Ų
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.157
- Punto di ebollizione: 291 ºC
- Punto di infiammabilità: 130 ºC
- Indice di rifrazione: 1.561
- PSA: 55.98000
- LogP: 1.18920
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
3-METHYLPICOLINAMIDE Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Room temperature
3-METHYLPICOLINAMIDE Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-METHYLPICOLINAMIDE Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR40408-1g |
3-Methylpyridine-2-carboxamide |
937648-82-3 | 1g |
£135.00 | 2024-07-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30690-1g |
3-Methylpicolinamide |
937648-82-3 | 1g |
¥2732.0 | 2021-09-08 | ||
TRC | M321475-50mg |
3-Methylpicolinamide |
937648-82-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
AstaTech | 30041-5/G |
3-METHYLPICOLINAMIDE |
937648-82-3 | 97% | 5/G |
$360 | 2022-06-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M894388-50mg |
3-Methylpicolinamide |
937648-82-3 | 97% | 50mg |
218.70 | 2021-05-17 | |
Fluorochem | 068381-1g |
3-Methylpyridine-2-carboxamide |
937648-82-3 | 97% | 1g |
£128.00 | 2022-03-01 | |
AstaTech | 30041-1/G |
3-METHYLPICOLINAMIDE |
937648-82-3 | 97% | 1/G |
$120 | 2022-06-02 | |
Fluorochem | 068381-5g |
3-Methylpyridine-2-carboxamide |
937648-82-3 | 97% | 5g |
£405.00 | 2022-03-01 | |
Ambeed | A181738-25g |
3-Methylpicolinamide |
937648-82-3 | 98% | 25g |
$1234.0 | 2024-04-16 | |
Crysdot LLC | CD11008908-5g |
3-Methylpicolinamide |
937648-82-3 | 95+% | 5g |
$356 | 2024-07-19 |
3-METHYLPICOLINAMIDE Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 25 min, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane , Water ; 18 h, 95 - 105 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 35 - 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 35 - 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Riferimento
- One-pot preparation method of aryl primary amide by palladium metal catalysis, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium persulfate ; 12 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Transition-metal-free synthesis of primary to tertiary carboxamides: A quick access to prodrug-pyrazinecarboxamideTetrahedron Letters, 2017, 58(50), 4709-4712,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Manganese oxide (MnO2) Solvents: Acetone , Water ; 3.5 h, rt → 70 °C
Riferimento
- Preparation of 3-methyl-2-formylaminopyridine using MnO2 as an oxidation mediatorFujian Shifan Daxue Xuebao, 2008, 24(2), 54-56,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Acetone , Water ; 15 min, rt; rt → 50 °C; 3.5 h, 50 °C
Riferimento
- Preparation of 3-methyl-2-pyridinamine, China, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Aldoxime Catalysts: Sodium molybdate (Na2MoO4) dihydrate Solvents: Water ; 16 h, rt → reflux
Riferimento
- Efficient Mo(VI)-catalyzed hydration of nitrile with acetaldoximeSynthetic Communications, 2014, 44(4), 474-480,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Acetone , Water ; 15 min, rt; rt → 50 °C; 3.5 h, 50 °C
Riferimento
- New synthetic method of 2-amino-3-methylpyridineHuaxue Shijie, 2006, 47(2), 105-107,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Manganese oxide (MnO2) , Ruthenium Solvents: Water ; 2 h, 60 °C
Riferimento
- An efficient hydration of nitriles with ruthenium-supported heterogeneous catalyst in water under moderate conditionsJournal of Industrial and Engineering Chemistry (Amsterdam, 2021, 99, 187-195,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Aldoxime Catalysts: Nickel dichloride Solvents: Water ; 3 h, reflux
Riferimento
- The hydration of nitriles catalyzed by simple transition metal salt of the fourth period with the aid of acetaldoximeApplied Organometallic Chemistry, 2012, 26(7), 377-382,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 25 min, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Riferimento
- Substituted pyrrolidines and piperidines as orexin receptor antagonists and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Manganese oxide (MnO2) , Sodium sulfate Solvents: Acetone , Water ; 70 °C
Riferimento
- Electro-oxidized preparation of 3-methyl-2-formyl-amino pyridine by bipolar membraneWuli Huaxue Xuebao, 2008, 24(6), 1041-1046,
3-METHYLPICOLINAMIDE Raw materials
- Formamide
- 3-methylpyridine-2-carbonitrile
- 2-Bromo-3-methylpyridine
- Potassium Ferrocyanide Trihydrate
3-METHYLPICOLINAMIDE Preparation Products
3-METHYLPICOLINAMIDE Letteratura correlata
-
1. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479
-
Zhaoliang Xu,Yu Hu,Lei Wang,Mingli Sun,Pinhua Li Org. Biomol. Chem. 2021 19 10112
-
Jiabin Shen,Jun Xu,Heng Cai,Chao Shen,Pengfei Zhang Org. Biomol. Chem. 2019 17 490
937648-82-3 (3-METHYLPICOLINAMIDE) Prodotti correlati
- 1175543-07-3(Threo-6'-Hydroxyustusolate C)
- 287100-87-2(Hexadecanoic-2-13C Acid)
- 1326808-83-6(4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2137615-55-3(N-(3,4-dichlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)
- 2639409-46-2(5-(2-bromoethyl)-1,3-thiazol-2-amine hydrobromide)
- 1415729-43-9(1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside)
- 1807285-78-4(2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid)
- 2411309-06-1(N-(5-benzyl-1-methyl-1H-imidazol-2-yl)methyl-2-chloroacetamide hydrochloride)
- 898442-30-3(9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
- 1806041-54-2(3-Bromo-5-chloro-6-(difluoromethyl)pyridine-2-sulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937648-82-3)3-METHYLPICOLINAMIDE

Purezza:99%
Quantità:25g
Prezzo ($):1111.0